3-(tert-Butoxycarbonylamino)pyrrolidine

Description

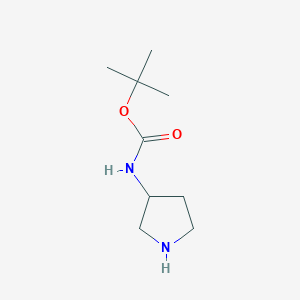

3-(tert-Butoxycarbonylamino)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety at the 3-position. The Boc group is widely employed in organic synthesis to shield amines during multi-step reactions, particularly in peptide chemistry and drug development . The compound exists in enantiomeric forms, with the (R)-enantiomer (CAS: 122536-77-0) being commercially available at high enantiomeric excess (e.g., >99% ee) . Key properties include:

- Molecular Formula: C₉H₁₈N₂O₂

- Molecular Weight: 186.25 g/mol

- Purity: >96–98% (GC)

- Storage: Recommended at 0–6°C for stability .

It serves as a critical intermediate in synthesizing bioactive molecules, such as retinoblastoma binding protein 4 (RBBP4) antagonists , and is available from suppliers like TCI Chemical and Alfa Aesar at prices ranging from $73.2/g (1g) to $321/25g .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871637 | |

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-19-3 | |

| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

The Boc-protected pyrrolidine scaffold is versatile, with modifications altering reactivity, solubility, and biological activity. Key analogues include:

Key Observations :

- Benzyl Substitution (e.g., 1-Benzyl-3-Boc-pyrrolidine): Enhances lipophilicity, improving membrane permeability for CNS-targeting drugs .

- Ester Functionalization : Increases polarity, aiding solubility in aqueous reaction conditions .

Key Observations :

- Acylated derivatives (e.g., pyridinylpropionyl-prolyl-pyrrolidine) require flash chromatography for purification due to polar byproducts .

- Chiral Boc-pyrrolidines (e.g., (R)-enantiomer) are synthesized via enantioselective catalysis, achieving >99% ee .

Commercial Availability and Pricing

Note: Pyridine-containing derivatives (e.g., 2-chloro-5-methylpyridin-3-yl) command higher prices due to complex synthesis .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(tert-Butoxycarbonylamino)pyrrolidine with high enantiomeric purity?

Methodological Answer: The synthesis of this compound can be achieved via Boc protection of the pyrrolidine amine group. A validated route involves reacting pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (Et₃N) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–20°C . For enantiomerically pure (R)-isomers, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts (e.g., chiral Lewis acids) are recommended. Evidence from similar Boc-protected pyrrolidines highlights the importance of controlling reaction temperature and stoichiometry to minimize racemization .

Q. How should researchers assess and ensure the purity of this compound when conflicting GC data are reported?

Methodological Answer: Conflicting GC purity data (e.g., >96% vs. >98%) may arise from variations in column selectivity, detector sensitivity, or residual solvents. To resolve discrepancies:

- Cross-validate with orthogonal methods: Use ¹H/¹³C NMR to confirm structural integrity and quantify impurities (e.g., unreacted starting materials).

- HPLC-MS : Detect non-volatile byproducts or degradation products that GC may miss.

- Karl Fischer titration : Quantify water content, which can affect stability .

Documentation of analytical parameters (e.g., column type, temperature gradient) is critical for reproducibility.

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer: The compound should be stored at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Evidence from catalogs and safety data sheets indicates that prolonged exposure to moisture or elevated temperatures accelerates decomposition, leading to free amine formation . For long-term storage (>6 months), lyophilization or desiccant packs (e.g., silica gel) are advised.

Advanced Research Questions

Q. How can researchers resolve discrepancies in Boc-protected amine stability under varying reaction conditions?

Methodological Answer: Instability may arise from acidic/basic conditions or nucleophilic attack. To address this:

- Kinetic Studies : Monitor decomposition via in-situ FTIR or LC-MS under varying pH, temperature, and solvent conditions.

- Protecting Group Alternatives : Compare Boc stability with other groups (e.g., Fmoc, Cbz) in analogous reactions.

- Additive Screening : Stabilize the Boc group using scavengers like molecular sieves or proton sponges in protic solvents .

Contradictory stability reports often stem from solvent polarity differences; DCM and THF are preferred over DMF or water .

Q. What strategies are effective for maintaining the stereochemical integrity of (R)-3-(tert-Butoxycarbonylamino)pyrrolidine during functionalization?

Methodological Answer:

- Low-Temperature Reactions : Perform alkylation or acylation at –20°C to suppress epimerization.

- Steric Hindrance : Use bulky reagents (e.g., trityl chloride) to shield the chiral center.

- Chiral Auxiliaries : Temporarily introduce a second chiral group to stabilize the configuration during transformations .

For example, highlights the use of enantiopure (R)-isomers in carboxylate derivatives, requiring anhydrous conditions and inert atmospheres to prevent racemization.

Q. How can researchers optimize the use of this compound as a precursor for heterocyclic compounds?

Methodological Answer: The compound serves as a key intermediate in synthesizing pyridine and pyrrolidine derivatives (e.g., kinase inhibitors or peptidomimetics).

- Cross-Coupling Reactions : Utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrrolidine nitrogen.

- Ring-Opening/Closing : Convert the Boc-protected amine into lactams or spirocycles via acid-catalyzed cyclization .

demonstrates successful functionalization of similar Boc-protected pyrrolidines using Pd-catalyzed cross-coupling, with yields >80% under optimized ligand systems (e.g., XPhos).

Q. What analytical approaches are recommended to resolve conflicting data on Boc-deprotection efficiency?

Methodological Answer: Deprotection efficiency varies with acid strength (e.g., TFA vs. HCl) and reaction time. To standardize protocols:

- Titration Monitoring : Use pH-stat titration to track acid consumption during deprotection.

- Mass Spectrometry : Confirm complete Boc removal by observing the [M+H⁺–Boc]⁺ ion.

- Kinetic Profiling : Compare half-lives of deprotection in TFA/DCM (1:1) vs. HCl/dioxane .

notes that steric hindrance from adjacent substituents (e.g., cyanophenyl groups) can slow deprotection, necessitating prolonged reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.